N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide
Description
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide is an organic compound with a unique structure that combines a cyclopentylideneamino group with a hydroxy-diphenylacetamide moiety
Properties
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNYLKSCQKCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of cyclopentanone with 2-hydroxy-2,2-diphenylacetamide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylideneamino)-2-hydroxy-2,2-diphenylacetamide
- N-(cyclopropylideneamino)-2-hydroxy-2,2-diphenylacetamide
- N-(cyclobutylideneamino)-2-hydroxy-2,2-diphenylacetamide
Uniqueness
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide is unique due to its specific cyclopentylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it may exhibit different reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
